(2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxo-3-thiophen-2-ylpropanal
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Overview
Description
(2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxo-3-thiophen-2-ylpropanal is an organic compound that features a hydrazone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxo-3-thiophen-2-ylpropanal typically involves the condensation of 4-chlorophenylhydrazine with a suitable aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and optimized reaction conditions to maximize yield and minimize costs. The purification process might involve crystallization or chromatography techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxo-3-thiophen-2-ylpropanal can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
(2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxo-3-thiophen-2-ylpropanal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism by which (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxo-3-thiophen-2-ylpropanal exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[(4-bromophenyl)hydrazinylidene]-3-oxo-3-thiophen-2-ylpropanal
- (2E)-2-[(4-methylphenyl)hydrazinylidene]-3-oxo-3-thiophen-2-ylpropanal
Uniqueness
The uniqueness of (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxo-3-thiophen-2-ylpropanal lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxo-3-thiophen-2-ylpropanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c14-9-3-5-10(6-4-9)15-16-11(8-17)13(18)12-2-1-7-19-12/h1-8,15H/b16-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIYQXJEXJEDQC-LFIBNONCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C(=NNC2=CC=C(C=C2)Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)/C(=N/NC2=CC=C(C=C2)Cl)/C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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